molecular formula C14H14O4 B13031330 Benzyl2-(acetoxymethyl)buta-2,3-dienoate

Benzyl2-(acetoxymethyl)buta-2,3-dienoate

Cat. No.: B13031330
M. Wt: 246.26 g/mol
InChI Key: HRVAAAKVLAPJMT-UHFFFAOYSA-N
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Description

Benzyl2-(acetoxymethyl)buta-2,3-dienoate is a chemical compound known for its unique structure and reactivity It contains a benzyl group, an acetoxymethyl group, and a buta-2,3-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl2-(acetoxymethyl)buta-2,3-dienoate can be synthesized through various methods. One common approach involves the reaction of benzyl alcohol with 2-(acetoxymethyl)buta-2,3-dienoate under specific conditions. The reaction typically requires the presence of a catalyst, such as a tertiary amine, and is carried out in an organic solvent like toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, helps in obtaining the pure compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl2-(acetoxymethyl)buta-2,3-dienoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetoxymethyl group is replaced by other nucleophiles.

    Addition Reactions: The buta-2,3-dienoate moiety can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form heterocyclic compounds

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides, phosphines, and various nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) or triphenylphosphine .

Major Products Formed

The major products formed from these reactions include heterocyclic compounds such as 4H-pyrans and tetrahydropyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .

Scientific Research Applications

Benzyl2-(acetoxymethyl)buta-2,3-dienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl2-(acetoxymethyl)buta-2,3-dienoate involves its reactivity towards nucleophiles and electrophiles. The compound’s unique structure allows it to participate in tandem substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used. For example, in the presence of a tertiary amine catalyst, the compound undergoes tandem SN2’–SN2’ substitution and Michael addition, leading to the formation of heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

    2-(Acetoxymethyl)buta-2,3-dienoate: This compound shares a similar structure but lacks the benzyl group. It is also used in the synthesis of heterocyclic compounds.

    Benzyl2-(hydroxymethyl)buta-2,3-dienoate: Similar to Benzyl2-(acetoxymethyl)buta-2,3-dienoate, but with a hydroxymethyl group instead of an acetoxymethyl group. .

Uniqueness

This compound is unique due to its combination of functional groups, which provides versatility in chemical reactions. Its ability to undergo tandem substitution and addition reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c1-3-13(10-17-11(2)15)14(16)18-9-12-7-5-4-6-8-12/h4-8H,1,9-10H2,2H3

InChI Key

HRVAAAKVLAPJMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=C=C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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